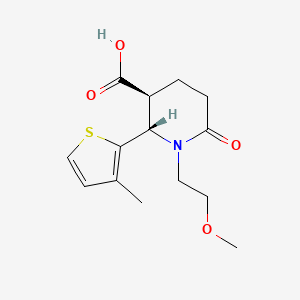

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

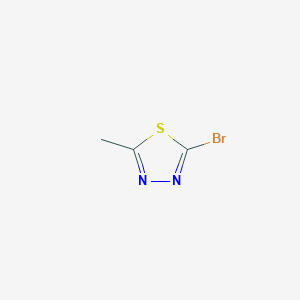

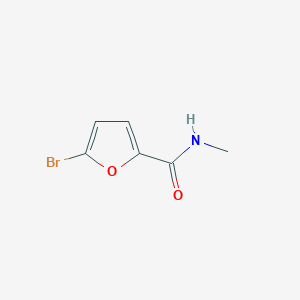

The compound 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse applications in material science and pharmaceuticals. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Substituents on the oxadiazole ring, such as the tert-butyl and nitrophenyl groups, can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) involves nitration of a dinitromethanide precursor with nitronium tetrafluoroborate . Another method for synthesizing 3-aryl-1,2,4-oxadiazol-5(4 H)-ones, which are structurally related to the compound of interest, uses tert-butyl nitrite (TBN) mediated synthesis from terminal aryl alkenes through a biradical reaction intermediate . Additionally, 2,5-disubstituted 1,3,4-oxadiazoles with sterically hindered groups have been synthesized by condensation reactions involving acids, hydrazine dihydrochloride, and cyclodehydration of N-acyl-N'-[4-hydroxy-3,5-di(tertbutyl)benzoyl]hydrazones .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by LCMS, NMR, IR, and CHN elemental analysis, and its crystal structure was elucidated using single crystal XRD data . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the oxadiazole ring.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring and the substituents attached to it. The synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, for example, involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with 4-tert-butylbenzoyl hydrazine, indicating the reactivity of the amino group and the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. High density is a notable feature of some oxadiazole compounds, as seen in the single crystal X-ray diffraction studies of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) . The thermal stability and sensitivity of these compounds can be assessed using differential scanning calorimetry (DSC) and standardized tests . The presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity and stability . Additionally, the biological activity, such as antibacterial and anthelmintic properties, can be evaluated through in vitro assays, as demonstrated for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Antitumor Activity : Novel 1,2,4-oxadiazole analogs, including compounds with a 3-tert-butyl-1,2,4-oxadiazol-5-yl moiety, were synthesized and tested for antitumor activity. One compound exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Antibacterial Activity : S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, synthesized from 3-nitrobenzoic acid, demonstrated significant antibacterial activity against various bacteria, including Gram-negative and Gram-positive strains (Aziz‐ur‐Rehman et al., 2013).

Photophysical Applications

Light Emitting Applications : A study on a novel green light-emitting 1,3,4-oxadiazole demonstrated its potential use in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS quantum dots, showing high FRET efficiency and strong dipole-dipole interaction (Pujar et al., 2017).

OLED Materials : The use of 2-methyl-5-phenyl-1,3,4-oxadiazoles, including carbazole-substituted derivatives, in organic light-emitting diodes (OLEDs) was explored. These compounds showed blue-shifted fluorescence and maintained singlet-triplet energy separation, important for OLED efficiency (Cooper et al., 2022).

Environmental and Analytical Applications

Herbicide Residue Analysis : Oxadiazon, a related compound, was analyzed in thyme samples for herbicide residue levels using gas chromatography with electron-capture detection and mass spectrometry, highlighting its application in environmental monitoring (Fenoll et al., 2008).

Soil Behavior Study : The behavior of oxadiazon in soil, with and without organic matter, was studied to understand its mobility and persistence, providing insights into environmental behavior of related oxadiazole compounds (Mendes et al., 2016).

Safety And Hazards

Like all chemicals, the safety and hazards associated with oxadiazoles depend on their specific structure and properties. Some oxadiazole derivatives might be harmful or toxic, so appropriate safety measures should be taken when handling them.

Orientations Futures

The study of oxadiazoles is an active area of research, particularly in the field of medicinal chemistry. Researchers are continually synthesizing new oxadiazole derivatives and evaluating their biological activities in the search for new therapeutic agents.

Please note that this is a general overview and the specific details for “5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole” might vary. For more detailed information, further research in scientific literature is recommended.

Propriétés

IUPAC Name |

5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPMVLKLTRSNTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429262 |

Source

|

| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

1004398-30-4 |

Source

|

| Record name | 5-tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)